molecular formula C16H21NO4 B12303788 rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans

rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans

Cat. No.: B12303788
M. Wt: 291.34 g/mol
InChI Key: FHLIUZIIQIDVTI-UHFFFAOYSA-N
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Description

rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropane ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group, making it a versatile molecule in synthetic organic chemistry.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-10-4-6-11(7-5-10)12-8-13(12)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

FHLIUZIIQIDVTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal an amine group, which can then participate in various biochemical reactions. The cyclopropane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, cis
  • rac-(1S,2S)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans
  • rac-(1S,2S)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, cis

Uniqueness: The trans configuration of rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid imparts distinct stereochemical properties, affecting its reactivity and interactions compared to its cis counterparts. The presence of the Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and functionalization .

Biological Activity

The compound rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative notable for its unique structural features, including a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid
  • Molecular Formula : C₁₅H₁₉NO₄
  • CAS Number : Not specified

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing an amine group that may participate in various biochemical reactions. The cyclopropane ring contributes to the compound's structural rigidity, which may enhance its reactivity and interaction with biological molecules.

1. In Vitro Studies

Research has shown that derivatives of cyclopropane carboxylic acids can exhibit significant bioactivity. For instance, studies involving the interaction of similar compounds with enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2) have indicated promising results. In silico docking studies demonstrated favorable binding interactions between cyclopropanecarboxylic acid derivatives and ACO2, suggesting potential inhibitory effects on this enzyme .

2. Case Studies

A notable case study assessed the use of cyclopropane derivatives in cancer therapy. In preclinical models, certain derivatives demonstrated selective uptake in tumor tissues compared to normal tissues, indicating potential for targeted drug delivery systems. For example, compounds similar to rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid showed increased tumor-to-background ratios in glioma models .

Comparative Analysis of Biological Activity

CompoundTarget EnzymeBinding AffinityObserved Effect
rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acidACO2HighInhibition observed
4-fluorocyclopentane-1-carboxylic acidSystem L transportModerateTumor targeting
Methylcyclopropane derivativesVariousVariableEnzyme inhibition

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